molecular formula C16H10N6O4 B401013 5-NITRO-2-[(E)-2-(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)-1-ETHENYL]-1H-1,3-BENZIMIDAZOLE

5-NITRO-2-[(E)-2-(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)-1-ETHENYL]-1H-1,3-BENZIMIDAZOLE

Cat. No.: B401013
M. Wt: 350.29g/mol
InChI Key: FWYHFLAUIONOGN-AATRIKPKSA-N
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Description

2,2’-(E)-ethene-1,2-diylbis(5-nitro-1H-benzimidazole) is a compound belonging to the benzimidazole family, which is known for its diverse biological and pharmacological activities. Benzimidazoles are heterocyclic aromatic compounds formed by the fusion of benzene and imidazole rings. This particular compound features two benzimidazole units connected by an ethene bridge, with nitro groups at the 5-position of each benzimidazole ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(E)-ethene-1,2-diylbis(5-nitro-1H-benzimidazole) typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by nitration. The reaction conditions often include acidic or basic catalysts to facilitate the condensation and nitration steps .

Industrial Production Methods: Industrial production of benzimidazole derivatives, including 2,2’-(E)-ethene-1,2-diylbis(5-nitro-1H-benzimidazole), involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques .

Types of Reactions:

    Oxidation: The nitro groups in 2,2’-(E)-ethene-1,2-diylbis(5-nitro-1H-benzimidazole) can undergo reduction to form amino derivatives.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2’-(E)-ethene-1,2-diylbis(5-nitro-1H-benzimidazole) involves its interaction with various molecular targets, including enzymes and receptors. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to the inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Uniqueness: 2,2’-(E)-ethene-1,2-diylbis(5-nitro-1H-benzimidazole) is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of nitro groups at the 5-position enhances its reactivity and potential for various applications .

Properties

Molecular Formula

C16H10N6O4

Molecular Weight

350.29g/mol

IUPAC Name

6-nitro-2-[(E)-2-(6-nitro-1H-benzimidazol-2-yl)ethenyl]-1H-benzimidazole

InChI

InChI=1S/C16H10N6O4/c23-21(24)9-1-3-11-13(7-9)19-15(17-11)5-6-16-18-12-4-2-10(22(25)26)8-14(12)20-16/h1-8H,(H,17,19)(H,18,20)/b6-5+

InChI Key

FWYHFLAUIONOGN-AATRIKPKSA-N

SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C=CC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-]

Isomeric SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)/C=C/C3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C=CC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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